An In-depth Technical Guide to 2,5-Di-tert-butylbenzoquinone (CAS: 2460-77-7)
An In-depth Technical Guide to 2,5-Di-tert-butylbenzoquinone (CAS: 2460-77-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chemistry of a Substituted Benzoquinone
2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ), a yellow crystalline solid, is a prominent member of the substituted p-benzoquinone family. Characterized by the presence of two bulky tert-butyl groups on the benzoquinone ring, this compound exhibits a unique combination of steric and electronic properties that underpin its diverse applications. It serves as a valuable reagent in organic synthesis and has garnered significant interest in medicinal chemistry and materials science.[1] This guide provides a comprehensive technical overview of DTBBQ, encompassing its synthesis, spectral characterization, chemical reactivity, and its burgeoning role in drug development as a potent antibacterial agent.
Physicochemical and Safety Profile
A thorough understanding of the fundamental properties and safety considerations of a compound is paramount for its effective and safe utilization in a research setting.
| Property | Value | Reference |
| CAS Number | 2460-77-7 | [2] |
| Molecular Formula | C₁₄H₂₀O₂ | [2] |
| Molecular Weight | 220.31 g/mol | [2] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 152-154 °C | |
| Solubility | Insoluble in water; soluble in ether, benzene, acetic acid, and hot alcohol. | [2] |
| InChI Key | ZZYASVWWDLJXIM-UHFFFAOYSA-N | [3] |
Safety Information:
DTBBQ is classified as an irritant.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS).
Synthesis and Purification: A Two-Step Approach
The synthesis of 2,5-di-tert-butylbenzoquinone is typically achieved through a two-step process: the Friedel-Crafts alkylation of hydroquinone followed by the oxidation of the resulting 2,5-di-tert-butylhydroquinone.
Step 1: Synthesis of 2,5-Di-tert-butylhydroquinone
The synthesis of the hydroquinone precursor is a common laboratory procedure.
Reaction Scheme:
Caption: Synthesis of 2,5-Di-tert-butylhydroquinone.
Experimental Protocol:
-
Reaction Setup: In a suitable reactor vessel, combine 14.25% (by weight) hydroquinone with 50% toluene. Heat the mixture to a temperature between 70-100°C with stirring.
-
Reagent Addition: Slowly add a mixture of 10.72% tert-butanol and 25% phosphoric acid to the reaction mixture over a period of 10 to 20 hours. Maintain the reaction temperature at 85-105°C. The slow addition is crucial to favor the formation of the di-substituted product over the mono-substituted byproduct.[4]
-
Work-up: After the addition is complete, separate the phosphoric acid layer from the bottom. Transfer the toluene layer to a crystallizer and cool it to 30-40°C to precipitate the crude 2,5-di-tert-butylhydroquinone.
-
Purification: The crude product can be further purified by recrystallization from a mixture of acetone and water.[5]
Step 2: Oxidation to 2,5-Di-tert-butylbenzoquinone
The synthesized 2,5-di-tert-butylhydroquinone is then oxidized to the target benzoquinone.
Reaction Scheme:
Caption: Oxidation of 2,5-Di-tert-butylhydroquinone.
Experimental Protocol (General):
A common method for the oxidation of hydroquinones to benzoquinones involves the use of an oxidizing agent such as manganese dioxide in an organic solvent.
-
Reaction Setup: In a round-bottom flask, suspend 2,5-di-tert-butylhydroquinone in a suitable solvent like toluene.
-
Oxidation: Add an excess of powdered manganese dioxide to the suspension. Heat the mixture with stirring, for example, at 70°C for several hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the manganese dioxide by filtration, washing the solid residue with additional solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,5-di-tert-butylbenzoquinone, which can be further purified by recrystallization.
Spectral Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2,5-di-tert-butylbenzoquinone.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of DTBBQ are relatively simple and highly characteristic due to the molecule's symmetry.
¹H NMR (300 MHz, CDCl₃):
-
δ ~6.5-6.7 ppm (s, 2H): This singlet corresponds to the two equivalent vinylic protons on the benzoquinone ring.
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δ ~1.3 ppm (s, 18H): This sharp singlet is attributed to the eighteen equivalent protons of the two tert-butyl groups.
¹³C NMR:
The key resonances in the ¹³C NMR spectrum are expected for the carbonyl carbons, the vinylic carbons attached to the tert-butyl groups, the vinylic carbons bearing protons, and the carbons of the tert-butyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of DTBBQ provides valuable information about its functional groups.[6]
Key Vibrational Bands:
-
~1650-1680 cm⁻¹: A strong absorption band in this region is characteristic of the C=O stretching vibration of the conjugated ketone in the benzoquinone ring.
-
~2850-2970 cm⁻¹: These bands correspond to the C-H stretching vibrations of the methyl groups in the tert-butyl substituents.
-
~1600 cm⁻¹: A weaker band in this region is typically observed for the C=C stretching vibration of the quinone ring.
Chemical Reactivity and Applications in Synthesis
The reactivity of 2,5-di-tert-butylbenzoquinone is dominated by its electrophilic nature and its ability to act as an oxidizing agent.
Redox Chemistry
DTBBQ readily undergoes a two-electron, two-proton reduction to form the corresponding hydroquinone, 2,5-di-tert-butylhydroquinone. This reversible redox behavior is central to its role in many chemical and biological processes. The redox potential of DTBBQ has been reported to be approximately 2.658 V.[7] This property makes it a useful component in electrochemical applications, such as in redox flow batteries.
Caption: Redox interconversion of DTBBQ and its hydroquinone.
Role in Organic Synthesis
As an oxidizing agent, DTBBQ is employed in various organic transformations, particularly in dehydrogenation reactions. For instance, it is used in palladium-catalyzed oxidative N-α,β-dehydrogenation of amides to furnish enamides.[1] It also finds application in the palladium-catalyzed α,β-desaturation of N-protected lactams.[1]
Applications in Drug Development: A Promising Antibacterial Agent
Recent research has highlighted the potential of 2,5-di-tert-butylbenzoquinone as a potent antibacterial agent, offering a novel scaffold for the development of new anti-infective therapies.
Antibacterial Spectrum and Potency
DTBBQ has demonstrated significant activity against various bacterial species, including clinically relevant pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus (including MRSA and VISA strains) | 4–8 mg/L | |
| Other staphylococcal species | 4–64 mg/L |
Mechanism of Antibacterial Action
The antibacterial activity of DTBBQ is attributed to a multi-pronged mechanism of action, which is advantageous in combating the development of bacterial resistance.
-
Membrane Perturbation: DTBBQ disrupts the integrity of bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death. This action is effective against both growing and non-growing cells.
-
RNA Polymerase Inhibition: DTBBQ has been identified as a potent inhibitor of bacterial RNA polymerase.[8][9] By targeting this essential enzyme, it effectively halts transcription, a critical process for bacterial survival and proliferation.
Caption: Proposed antibacterial mechanism of DTBBQ.
Synergistic Effects and Therapeutic Potential
Encouragingly, DTBBQ exhibits synergistic activity with certain conventional antibiotics. For example, it acts synergistically with gentamicin in eradicating staphylococcal biofilms. This suggests its potential use in combination therapies to enhance the efficacy of existing drugs and combat antibiotic resistance. Furthermore, preliminary studies have indicated that DTBBQ does not cause significant damage to a living-skin equivalent following topical application and exhibits a low potential for resistance development.
Cytotoxicity Profile
While promising as an antibacterial agent, it is crucial to evaluate the cytotoxicity of DTBBQ against human cells. Studies on its hydroquinone precursor, 2,5-di-tert-butylhydroquinone, have shown inhibitory effects on human neutrophils (IC₅₀ of 13.5 µM for 5-LO inhibition) and COX-2 (IC₅₀ of 14.1 µM).[8] Further investigation into the specific cytotoxicity of DTBBQ on various human cell lines is warranted to establish a therapeutic window.
Conclusion and Future Perspectives
2,5-Di-tert-butylbenzoquinone is a molecule of considerable scientific interest, with established utility in organic synthesis and emerging potential in drug discovery. Its straightforward synthesis, well-defined chemical properties, and potent antibacterial activity, coupled with a low propensity for resistance, make it an attractive candidate for further development. Future research should focus on a more detailed elucidation of its molecular interactions with bacterial targets, comprehensive in vivo efficacy and toxicity studies, and the exploration of its therapeutic potential in various infection models. The versatile nature of DTBBQ ensures its continued relevance in both fundamental and applied chemical and biomedical research.
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